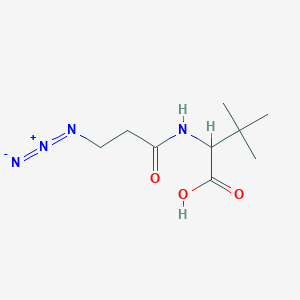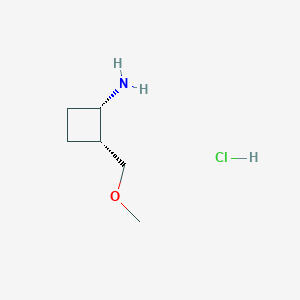![molecular formula C8H8O5 B2997196 [(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid CAS No. 148115-82-6](/img/structure/B2997196.png)
[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid” is also known as 2-Methyl-4-oxo-4H-pyran-3-yl propionate . It has an empirical formula of C9H10O4 and a molecular weight of 182.17 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The SMILES string for this compound isCCC(=O)OC1=C(C)OC=CC1=O . This string represents the structure of the molecule in a linear format. The InChI key for this compound is NBKYPRRBTKRGLE-UHFFFAOYSA-N , which is a unique identifier for chemical substances. Physical And Chemical Properties Analysis
The compound is a solid . It is provided by Sigma-Aldrich as part of a collection of unique chemicals . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the sources I found.Scientific Research Applications
Organic Synthesis Intermediate
This compound serves as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its reactive sites make it a versatile building block for various chemical reactions, enabling the synthesis of a wide range of organic compounds .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized as a precursor for the synthesis of drug candidates. Its structure is key in the development of molecules with potential therapeutic effects .
Material Science
The compound’s unique chemical properties are explored in material science for the development of novel materials. Its ability to form stable bonds can be leveraged in creating polymers with specific characteristics .
Agricultural Chemistry
As a chemical with potential bioactivity, it’s studied for its use in agricultural chemistry. Researchers investigate its efficacy as a growth regulator or as a component in pesticides .
Analytical Chemistry
In analytical chemistry, derivatives of this compound are used as standards or reagents. Its predictable reactivity makes it suitable for use in chromatography and spectrometry .
Biochemistry Research
This compound is of interest in biochemistry for studying enzyme-catalyzed reactions. It can act as a substrate or inhibitor in enzymatic assays to understand reaction mechanisms .
Environmental Science
In environmental science, the compound’s degradation products and their impact on ecosystems are studied. This research is crucial for assessing the environmental safety of chemicals derived from it .
Chemical Education
Lastly, due to its interesting reactivity profile, this compound is used in educational settings to teach advanced organic chemistry concepts and laboratory techniques .
Safety and Hazards
properties
IUPAC Name |
2-(2-methyl-4-oxopyran-3-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-5-8(13-4-7(10)11)6(9)2-3-12-5/h2-3H,4H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXPTVSFDRDTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![9-(4-ethoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2997125.png)


![Methyl 3,3-dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)butanoate](/img/structure/B2997129.png)



